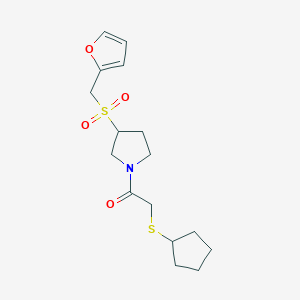

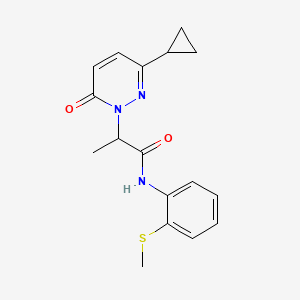

2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as CPET and belongs to the class of pyrrolidinyl ketones. CPET has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis of Substituted Furans and Pyrroles

Research demonstrates various methods for synthesizing substituted furans and pyrroles, important synthons in chemical synthesis, and commonly found in natural products, pharmaceutical agents, and materials. One approach involves synthesizing 2-substituted 3-furfurals starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These compounds play a crucial role in the development of pharmaceutical and material sciences (Kelly, Kerrigan, & Walsh, 2008).

Metal-free Synthesis

Innovative methods for metal-free synthesis are being explored. For example, the synthesis of polysubstituted pyrroles in aqueous medium using surfactants shows potential in green chemistry. This approach emphasizes environmentally friendly and efficient synthesis techniques for complex organic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions are integral to heterocyclic chemistry. Studies demonstrate the formation of macrocyclic thia-alkenolides through intramolecular ‘ene’ reactions of thioaldehydes. This type of reaction is important for creating novel heterocyclic structures that can have applications in drug development and material science (Choi, Kirby, & Mahajan, 1992).

Photoinduced Transformations

Recent advances show photoinduced transformations to be an effective method for synthesizing functionalized heterocycles. These transformations, which do not require transition metals or oxidants, can lead to the creation of polyheterocyclic ethanones, a class of compounds significant in the development of new materials and pharmaceuticals (Zhang et al., 2017).

Novel Heterocyclic Structures

Innovative synthesis pathways for novel heterocyclic structures, such as the reaction of isocyanides with S-trans-enones, are being researched. These studies contribute to the understanding of how unique heterocyclic compounds can be formed, which is crucial for drug discovery and the development of new materials (Winkler & Asselin, 2006).

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S2/c18-16(11-22-14-5-1-2-6-14)17-8-7-15(10-17)23(19,20)12-13-4-3-9-21-13/h3-4,9,14-15H,1-2,5-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLUMWMPSDPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)

![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)

![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)

![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)